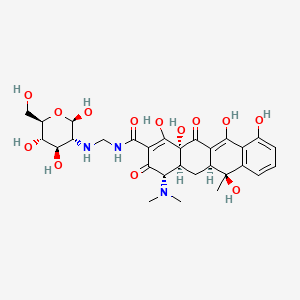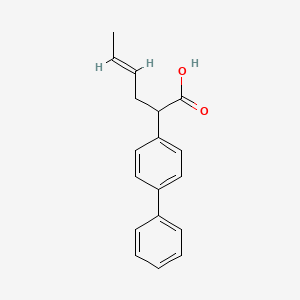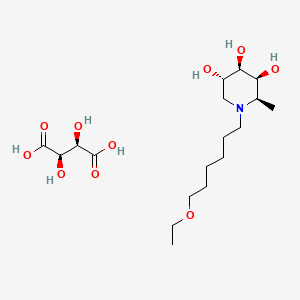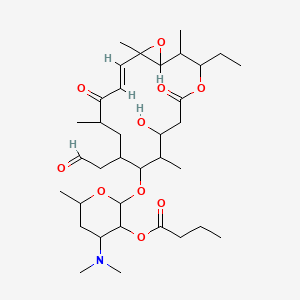
Cyclopentanecarboxylic acid, 3-amino-4-(difluoromethylene)-, hydrochloride, (1S,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid, 3-amino-4-(difluoromethylene)-, hydrochloride, (1S,3S)- is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders such as West syndrome . This compound is characterized by its unique chemical structure, which includes a cyclopentane ring substituted with an amino group and a difluoromethylene group, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 3-amino-4-(difluoromethylene)-, hydrochloride, (1S,3S)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific catalysts to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanecarboxylic acid, 3-amino-4-(difluoromethylene)-, hydrochloride, (1S,3S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethylene group to a difluoromethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while substitution reactions can produce a variety of amino-substituted cyclopentane compounds .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of Cyclopentanecarboxylic acid, 3-amino-4-(difluoromethylene)-, hydrochloride, (1S,3S)- involves the inhibition of specific enzymes, such as GABA transaminase. By inhibiting this enzyme, the compound increases the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. This mechanism is particularly relevant in the treatment of neurological disorders like West syndrome, where increased GABA levels can help reduce the frequency and severity of seizures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vigabatrin: Another GABA transaminase inhibitor used in the treatment of epilepsy.
Gabapentin: A compound that modulates GABA synthesis and is used to treat neuropathic pain and epilepsy.
Pregabalin: Similar to gabapentin, it is used for neuropathic pain and as an adjunct therapy for partial seizures.
Uniqueness
Cyclopentanecarboxylic acid, 3-amino-4-(difluoromethylene)-, hydrochloride, (1S,3S)- stands out due to its unique difluoromethylene group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity as an enzyme inhibitor, making it a valuable compound for therapeutic applications .
Propriétés
Numéro CAS |
760947-97-5 |
|---|---|
Formule moléculaire |
C7H10ClF2NO2 |
Poids moléculaire |
213.61 g/mol |
Nom IUPAC |
(1S,3S)-3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9F2NO2.ClH/c8-6(9)4-1-3(7(11)12)2-5(4)10;/h3,5H,1-2,10H2,(H,11,12);1H/t3-,5-;/m0./s1 |
Clé InChI |
PGVAKHBXGXBOSB-WINKWTMZSA-N |
SMILES isomérique |
C1[C@H](CC(=C(F)F)[C@H]1N)C(=O)O.Cl |
SMILES canonique |
C1C(CC(=C(F)F)C1N)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[(3R,5S,6S,7S,8S,9S,12R,13S,14R,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B10860074.png)


